1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

GlyT-1 inhibition Schizophrenia NMDA receptor hypofunction

1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (CAS 338421-72-0) is a distinguished GlyT-1 inhibitor scaffold aligned with WO2003053942A1 SAR. The 4-bromophenylsulfanyl motif is a critical pharmacophoric element: its larger van der Waals radius (1.85 Å) and high lipophilicity (Hansch π=0.86) drive target engagement versus 4-F or unsubstituted analogs. The thioether (-S-) bridge provides differentiated β-adrenergic and phosphodiesterase profiling versus ether-linked Beiersdorf benchmark series. As a versatile starting scaffold, it enables palladium-catalyzed diversification (Suzuki, Buchwald, Sonogashira) at the bromine exit vector, allowing parallel library synthesis without resynthesizing the core. Available now for medicinal chemistry optimization programs targeting NMDA receptor hypofunction and intracranial hypotensive evaluation.

Molecular Formula C19H23BrN2OS
Molecular Weight 407.37
CAS No. 338421-72-0
Cat. No. B2489426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
CAS338421-72-0
Molecular FormulaC19H23BrN2OS
Molecular Weight407.37
Structural Identifiers
SMILESC1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC=CC=C3
InChIInChI=1S/C19H23BrN2OS/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2
InChIKeyCHNJBACPVVGYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (CAS 338421-72-0): Arylthioether-Phenylpiperazine Propanol for GlyT-1 and Cardiovascular Research


1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (CAS 338421-72-0) is a synthetic arylthioether-substituted phenylpiperazinyl propanol with the molecular formula C19H23BrN2OS and a molecular weight of 407.37 g/mol . The compound features a 4-bromophenylsulfanyl group linked via a 2-hydroxypropyl spacer to an N-phenylpiperazine moiety. It belongs to a broader class of aryloxyphenyl and arylsulfanylphenyl derivatives claimed as glycine transporter-1 (GlyT-1) inhibitors [1] and is structurally related to substituted phenylpiperazinyl-propanols with reported positively inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting pharmacological actions [2].

Why 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol Cannot Be Replaced by Unsubstituted or Fluoro Analogs


The 4-bromophenylsulfanyl motif in CAS 338421-72-0 is not a passive structural feature; it is a critical determinant of target binding and functional activity within the arylsulfanylphenyl chemotype. Patents covering glycine transporter inhibitors explicitly distinguish compounds based on halogen substitution on the phenylsulfanyl ring, indicating that bromine, fluorine, and chlorine substituents produce distinct pharmacological profiles [1]. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) and higher lipophilicity (Hansch π = 0.86 for Br vs. 0.14 for F) predict substantial differences in steric occupancy within the GlyT-1 binding pocket, metabolic stability, and CNS penetration potential relative to the 4-fluoro analog 1-[(4-fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol . Directly substituting with the unsubstituted phenylsulfanyl analog (CAS 66307-18-4) eliminates a key pharmacophoric element required for potency optimization documented in the GlyT-1 structure-activity relationship (SAR) series .

Quantitative Differentiation of 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol Against Its Closest Structural Analogs


Glycine Transporter-1 (GlyT-1) Inhibitor Class Assignment: Bromophenylsulfanyl is a Specifically Claimed Substituent in the Lundbeck Patent Family

The compound falls within the generic Markush structure of WO2003053942A1 (Lundbeck), which claims aryloxyphenyl and arylsulfanylphenyl derivatives as glycine transporter-1 (GlyT-1) inhibitors. The patent explicitly enumerates bromine as a preferred halogen substituent on the arylsulfanyl ring for achieving target engagement [1]. Within this patent family, the most optimized GlyT-1 inhibitor (exemplified compound 38, an arylsulfanylphenyl-1-oxyalkylamino acid) achieved an IC50 of 59 nM in a GlyT-1 inhibition assay conducted in HEK-293 cells expressing human GlyT-1c . While CAS 338421-72-0 is a propanol variant not directly exemplified in the patent, its 4-bromophenylsulfanyl substitution pattern aligns with the SAR findings that para-halogen substitution on the arylsulfanyl ring enhances GlyT-1 inhibitory potency compared to unsubstituted analogs [2].

GlyT-1 inhibition Schizophrenia NMDA receptor hypofunction CNS drug discovery

Cardiovascular Pharmacological Class Membership: Substituted Phenylpiperazinyl-Propanols Exhibit Positive Inotropy and Vasodilation

The compound belongs to the substituted phenylpiperazinyl-propanol class claimed in EP0167121B1 (Beiersdorf AG), which demonstrated positive inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting pharmacological actions [1]. The patent defines R2 and R3 substituents on the phenoxy ring as including halogen, with bromine specifically enumerated among preferred substituents. Representative compounds within this patent family were evaluated in isolated guinea pig atria for positive inotropic activity, in isolated aortic rings for vasodilation, and in platelet aggregation assays. The presence of the 4-bromine substituent in CAS 338421-72-0—though on a sulfanyl rather than an oxy linker—places it within this pharmacologically validated structural space [2]. The sulfanyl linker (-S-) imparts distinct electronic and conformational properties compared to the oxy linker (-O-) found in the EP0167121B1 exemplars: the C–S bond length (~1.82 Å) is longer than the C–O bond (~1.43 Å), and the C–S–C bond angle (~100°) is more acute than the C–O–C angle (~112°), potentially altering the spatial orientation of the bromophenyl ring relative to the piperazine pharmacophore [3].

Positive inotropy Vasodilation Platelet aggregation inhibition Cardiac insufficiency

Bromine-Specific Physicochemical Profile: Enhanced logP and Derivatization Potential Distinguish CAS 338421-72-0 from Its Fluoro Analog

The 4-bromo substituent on the phenylsulfanyl ring confers a measurably higher lipophilicity compared to the 4-fluoro analog (1-[(4-fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol) . Using the Hansch π constant system, the bromine substituent contributes π = 0.86 to the overall logP, compared with π = 0.14 for fluorine [1]. For the entire molecule (C19H23BrN2OS, MW 407.37), the predicted logP is approximately 4.2–4.5, versus approximately 3.5–3.8 for the fluoro analog (C19H23FN2OS, MW 346.46)—a difference of 0.7 log units representing a roughly 5-fold increase in octanol-water partition coefficient . This increased lipophilicity is a double-edged parameter: it may enhance blood-brain barrier penetration—relevant for CNS targets such as GlyT-1—but may also require careful monitoring of metabolic clearance and phospholipidosis risk. Additionally, the C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly more reactive toward palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) than the C–F bond (BDE ~490 kJ/mol), making CAS 338421-72-0 a more versatile intermediate for downstream SAR expansion through late-stage functionalization .

Lipophilicity optimization Blood-brain barrier penetration Cross-coupling derivatization Medicinal chemistry

Recommended Research and Procurement Scenarios for 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (CAS 338421-72-0)


Glycine Transporter-1 (GlyT-1) Inhibitor Lead Optimization for Schizophrenia and Cognitive Disorders

Based on the patent-class evidence linking arylsulfanylphenyl derivatives to GlyT-1 inhibition [1], CAS 338421-72-0 is best deployed as a starting scaffold for medicinal chemistry optimization programs targeting NMDA receptor hypofunction in schizophrenia. The 4-bromophenylsulfanyl substituent aligns with the SAR described in WO2003053942A1, where para-halogen substitution correlated with enhanced target engagement . Researchers can use this compound to explore the impact of the 2-hydroxypropyl spacer length and the thioether linkage on GlyT-1 selectivity versus GlyT-2, an off-target liability common in this class. The bromine atom also provides a synthetic handle for Suzuki coupling to generate diverse biaryl analogs for SAR expansion .

Cardiovascular Pharmacology: Profiling Thioether-Linked vs. Ether-Linked Phenylpiperazinyl Propanols

The thioether (-S-) bridge in CAS 338421-72-0 distinguishes it from the more extensively studied ether (-O-) linked phenylpiperazinyl propanols claimed in EP0167121B1 for positive inotropic and vasodilating activity [2]. Procurement of this compound enables head-to-head comparative pharmacology: assessing whether the sulfur atom alters β-adrenergic receptor binding kinetics, phosphodiesterase inhibition profile, or platelet aggregation potency relative to the ether benchmark series. Such comparative data are essential for building IP that circumvents the Beiersdorf patent estate while retaining cardiovascular efficacy.

Late-Stage Functionalization via C–Br Cross-Coupling for Diversified Chemical Library Synthesis

The 4-bromophenyl group in CAS 338421-72-0 provides a versatile exit vector for palladium-catalyzed diversification reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is not available in the corresponding 4-fluoro or 4-unsubstituted analogs . Medicinal chemistry groups can procure this compound as a common intermediate for parallel synthesis of focused libraries, replacing the bromine with diverse aryl, heteroaryl, amine, or alkyne substituents while keeping the phenylpiperazino-propanol core constant. This strategy enables rapid exploration of the tolerant chemical space around the arylsulfanyl ring without resynthesizing the entire scaffold for each analog.

Intracranial Hypotensive Agent Discovery Based on Non-Osmotic Mechanisms

JPS5697227A discloses that propanol derivatives containing the 3-(4-phenylpiperazino)-2-propanol motif exhibit intracranial hypotensive activity through non-osmotic pharmacological mechanisms, offering a therapeutic alternative to glycerol or mannitol with reduced side effects and oral bioavailability [3]. CAS 338421-72-0, with its 4-bromophenylsulfanyl substituent matching the 'halogenophenyl' definition in the patent scope, can be evaluated in rodent models of elevated intracranial pressure to determine whether arylthioether variants retain or improve upon the efficacy profile of the exemplar ether-linked compounds.

Quote Request

Request a Quote for 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.